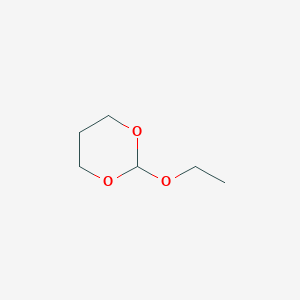![molecular formula C10H17ClO B14449062 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 76026-56-7](/img/no-structure.png)
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a chlorine atom and an oxygen bridge This compound is part of the 7-oxabicyclo[41
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The process may also involve the use of automated systems to monitor and control the reaction parameters.
化学反应分析
Types of Reactions
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups present in the compound.
Substitution: This reaction can replace the chlorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dechlorinated products, and substitution may yield various functionalized derivatives.
科学研究应用
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane include other members of the 7-oxabicyclo[4.1.0]heptane family, such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in drug discovery and synthesis of bioactive compounds.
2-Methylidene-7-oxanorbornane: Used in radical-induced alkene polymerizations.
Uniqueness
The uniqueness of this compound lies in its specific substituents, such as the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
属性
| 76026-56-7 | |
分子式 |
C10H17ClO |
分子量 |
188.69 g/mol |
IUPAC 名称 |
2-(2-chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17ClO/c1-6-4-5-7(10(2,3)11)9-8(6)12-9/h6-9H,4-5H2,1-3H3 |
InChI 键 |
MCJNVGKDSQCXKX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2C1O2)C(C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)


![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
